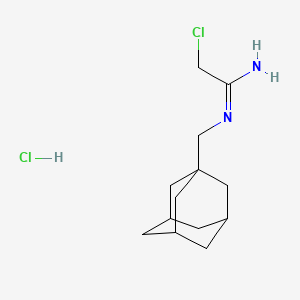
(Z)-N'-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₆H₂₄Cl₂N₂
IUPAC Name: (Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
The compound contains an adamantane moiety, which is a cage-like hydrocarbon structure derived from adamantane. The “Z” in the name indicates the stereochemistry of the double bond.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Adamantane Derivatization
- Start with commercially available adamantane or its derivatives.
- Introduce the chloroacetimidoyl group via reaction with chloroacetyl chloride or chloroacetimidoyl chloride.
- Isolate the intermediate and convert it to the hydrochloride salt.
-
Hydrochlorination of Imine
- Begin with an imine (formed by reacting an amine with chloroacetyl chloride).
- Hydrochlorinate the imine using HCl gas or a hydrochloric acid solution.
- The resulting compound is the hydrochloride salt.
Industrial Production
The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.
Análisis De Reacciones Químicas
Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions may occur at the chloroacetimidoyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chloroacetimidoyl group.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with adamantane or imidoyl moieties may share some similarities. Notable related compounds include:
- Adamantane itself
- Other imidoyl derivatives
Propiedades
Número CAS |
22545-59-1 |
|---|---|
Fórmula molecular |
C13H22Cl2N2 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
N'-(1-adamantylmethyl)-2-chloroethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H21ClN2.ClH/c14-7-12(15)16-8-13-4-9-1-10(5-13)3-11(2-9)6-13;/h9-11H,1-8H2,(H2,15,16);1H |
Clave InChI |
FHUZLMPCRVNWFE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CN=C(CCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

![2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)

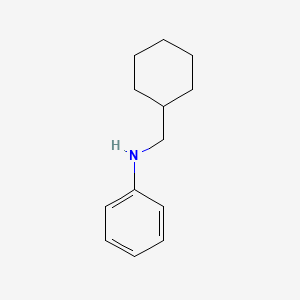
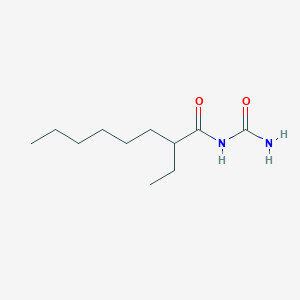
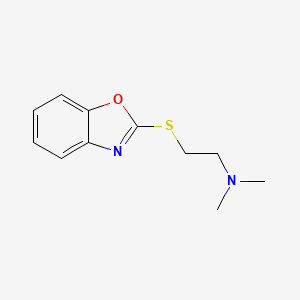
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)
![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)
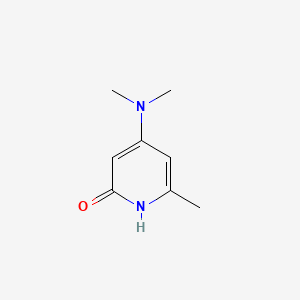
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)
